molecular formula C11H10N4O3S B2575234 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide CAS No. 313223-76-6

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2575234
CAS No.: 313223-76-6
M. Wt: 278.29
InChI Key: GGBLXJZFFRUQKP-UHFFFAOYSA-N
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Description

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group and the thiadiazole ring are key functional groups that contribute to its biological activity. The compound may inhibit enzymes or interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a thiadiazole ring, which confer distinct chemical and biological properties. Its specific substitution pattern differentiates it from other thiadiazole derivatives and may result in unique biological activities .

Properties

IUPAC Name

4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c1-6-3-4-8(5-9(6)15(17)18)10(16)12-11-14-13-7(2)19-11/h3-5H,1-2H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBLXJZFFRUQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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